molecular formula C9H13N3O B2697454 1-(3-Aminophenyl)-1,3-dimethylurea CAS No. 1545161-09-8

1-(3-Aminophenyl)-1,3-dimethylurea

Cat. No. B2697454
CAS RN: 1545161-09-8
M. Wt: 179.223
InChI Key: ITZKYZXZGIOJMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(3-Aminophenyl)-1,3-dimethylurea” are not available, there are general methods for synthesizing similar compounds. For instance, a new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its structure and functional groups. While specific reactions for “this compound” are not available, boronic acids, which can be related to aminophenyl compounds, have been reviewed for their diverse uses and applications .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(3-Aminophenyl)-1,3-dimethylurea has been instrumental in the synthesis of cyclic depsipeptides and other complex molecules. For instance, it reacts with α-hydroxycarboxylic acids to form diamides, which upon selective cleavage yield carboxylic acids. These acids have been used to construct peptides incorporating repetitive α-aminoisobutyric-acid units, leading to the creation of various cyclic depsipeptides (Obrecht & Heimgartner, 1987). Furthermore, its derivatives have been explored as novel reagents for the protection of carboxylic acids in peptide synthesis, demonstrating stability under basic conditions and the ability to regenerate corresponding carboxylic acids (Arai et al., 1998).

Photophysical Properties

The compound and its derivatives exhibit unique photophysical properties, making them valuable for the development of electroluminescent materials and organic light-emitting diodes (OLEDs). Research has highlighted the synthesis of color-tunable emitting amorphous molecular materials that show intense fluorescence emission and function as excellent materials for OLEDs, emitting multicolor light including white (Doi et al., 2003). Additionally, its use in the exploration of optoelectronic and charge transport properties of Pechmann dyes has been investigated for potential OLED applications (Wazzan & Irfan, 2019).

Biological Applications

Its role extends into biological applications, particularly in apoptosis induction and the study of DNA adducts. Compounds derived from this compound have been identified as potent apoptosis inducers, showing significant activity in cancer cell lines and suggesting potential as anticancer agents (Kemnitzer et al., 2004). Moreover, it has been involved in studies of DNA adduct formation in relation to carcinogenesis, although specific findings on this compound were not detailed in the available literature.

Future Directions

The future directions in the study of a compound depend on its potential applications. While specific future directions for “1-(3-Aminophenyl)-1,3-dimethylurea” are not available, there are ongoing studies on similar compounds and related fields .

properties

IUPAC Name

1-(3-aminophenyl)-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZKYZXZGIOJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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